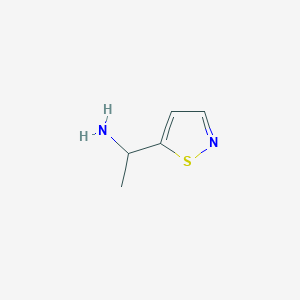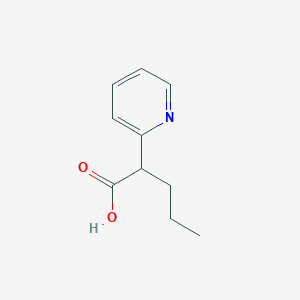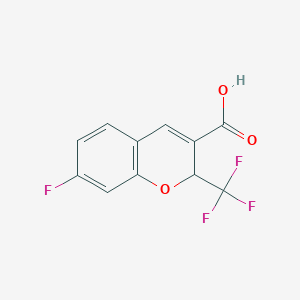
3-Fluoro-4-(piperidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(piperidin-1-yl)pyridine is a heterocyclic compound that features a fluorine atom at the third position and a piperidine ring at the fourth position of a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) for the fluorination step . The reaction conditions often include mild temperatures and the presence of a base to facilitate the fluorination process.
Industrial Production Methods
Industrial production of 3-Fluoro-4-(piperidin-1-yl)pyridine may involve large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The process may also include steps for the purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridines.
Scientific Research Applications
3-Fluoro-4-(piperidin-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with biological targets and its potential therapeutic effects.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules used in various chemical industries.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and activity. The piperidine moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: Lacks the piperidine moiety, making it less versatile in biological applications.
4-(Piperidin-1-yl)pyridine: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: A similar compound with a different heterocyclic structure, used in different therapeutic areas.
Uniqueness
3-Fluoro-4-(piperidin-1-yl)pyridine is unique due to the combination of the fluorine atom and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in drug discovery and development.
Properties
Molecular Formula |
C10H13FN2 |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
3-fluoro-4-piperidin-1-ylpyridine |
InChI |
InChI=1S/C10H13FN2/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
InChI Key |
WLUIBEZXFHPOFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(1H-1,2,3-Triazol-1-yl)methyl]cyclohexan-1-amine](/img/structure/B13261425.png)

![N-[3-(Methylsulfanyl)propyl]cyclopentanamine](/img/structure/B13261444.png)
![N,N-Diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13261445.png)

amine](/img/structure/B13261452.png)
![3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-amine](/img/structure/B13261454.png)
![1-[(1-Propylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B13261455.png)
![2,2-Dimethyl-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13261463.png)

